molecular formula C10H22AlBr B14326120 Bromobis(2,2-dimethylpropyl)alumane CAS No. 110638-23-8

Bromobis(2,2-dimethylpropyl)alumane

Cat. No.: B14326120
CAS No.: 110638-23-8
M. Wt: 249.17 g/mol
InChI Key: FDQRPKNYJONWLL-UHFFFAOYSA-M
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Description

Bromobis(2,2-dimethylpropyl)alumane is an organoaluminum compound with the molecular formula C9H20AlBr

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromobis(2,2-dimethylpropyl)alumane can be synthesized through the reaction of aluminum bromide with 2,2-dimethylpropyl lithium. The reaction typically takes place in an inert atmosphere, such as argon, to prevent unwanted side reactions. The process involves the following steps:

  • Preparation of 2,2-dimethylpropyl lithium by reacting 2,2-dimethylpropyl chloride with lithium metal in anhydrous ether.
  • Addition of aluminum bromide to the 2,2-dimethylpropyl lithium solution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bromobis(2,2-dimethylpropyl)alumane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and bromides.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reactions often occur in the presence of catalysts like palladium or nickel.

Major Products

    Oxidation: Aluminum oxides and bromides.

    Reduction: Reduced organic compounds.

    Substitution: Substituted organoaluminum compounds.

Scientific Research Applications

Bromobis(2,2-dimethylpropyl)alumane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Bromobis(2,2-dimethylpropyl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Trimethylaluminum: Another organoaluminum compound with similar reactivity but different steric properties.

    Diethylaluminum chloride: Similar in its Lewis acid behavior but with different substituents.

Uniqueness

Bromobis(2,2-dimethylpropyl)alumane is unique due to its specific steric and electronic properties, which make it suitable for selective reactions in organic synthesis. Its bromine substituent also allows for further functionalization, providing versatility in chemical transformations.

Properties

CAS No.

110638-23-8

Molecular Formula

C10H22AlBr

Molecular Weight

249.17 g/mol

IUPAC Name

bromo-bis(2,2-dimethylpropyl)alumane

InChI

InChI=1S/2C5H11.Al.BrH/c2*1-5(2,3)4;;/h2*1H2,2-4H3;;1H/q;;+1;/p-1

InChI Key

FDQRPKNYJONWLL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C[Al](CC(C)(C)C)Br

Origin of Product

United States

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